![molecular formula C7H7FN4 B155295 5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole CAS No. 125908-10-3](/img/structure/B155295.png)
5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole is a heterocyclic compound with the molecular formula C7H7FN4 and a molecular weight of 166.16 g/mol . This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoro-1H-benzo[d]imidazole-2-carboxylic acid with hydrazine hydrate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: NaOCH3, KOtBu, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Synthesis and Chemical Properties
5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole is synthesized through various methods involving the modification of benzimidazole derivatives. The introduction of the hydrazine group enhances its reactivity and potential biological activity. The presence of fluorine in the structure is known to influence pharmacokinetic properties, enhancing lipophilicity and metabolic stability .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate that derivatives of benzimidazole, including 5-fluoro variants, exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones in diffusion assays .
Antiproliferative Effects
Research has highlighted the antiproliferative potential of benzimidazole derivatives in cancer treatment. The incorporation of hydrazine and fluorine substituents has been associated with enhanced cytotoxicity against various cancer cell lines, suggesting that this compound could be a candidate for further development in oncology .
Antihypertensive Activity
The antihypertensive effects of compounds related to this compound have been documented in animal models. These studies indicate that such compounds can induce vasorelaxation, which is beneficial for managing hypertension. Detailed evaluations using the tail-cuff method in rats have provided quantitative data on the vasorelaxant effects of these compounds .
Table 1: Summary of Biological Activities
Activity Type | Test Organisms/Models | Observations |
---|---|---|
Antimicrobial | S. aureus, E. coli | Significant inhibition observed |
Antiproliferative | Various cancer cell lines | Enhanced cytotoxicity noted |
Antihypertensive | Rat models | Induced vasorelaxation with measurable effects |
Case Study: Antimicrobial Evaluation
In a study conducted by Jain et al., various derivatives were synthesized, including those related to this compound. The antimicrobial activity was assessed using diffusion methods, revealing that specific substitutions significantly enhanced efficacy against tested pathogens .
Case Study: Antihypertensive Effects
Navarrete-Vazquez et al. evaluated the antihypertensive potential of synthesized benzimidazole derivatives in spontaneously hypertensive rats (SHR). Their findings indicated that specific structural modifications led to varying degrees of vasorelaxation, supporting the therapeutic potential of these compounds in cardiovascular diseases .
Conclusion and Future Directions
The compound this compound presents a promising avenue for research due to its multifaceted biological activities, particularly in antimicrobial and antiproliferative domains. Future studies should focus on optimizing its structure for enhanced efficacy and reduced toxicity, alongside comprehensive clinical evaluations to establish its therapeutic potential.
The exploration of this compound's applications could lead to significant advancements in drug development, particularly for infectious diseases and cancer treatment strategies.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with DNA and proteins, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1H-benzo[d]imidazole: Lacks the hydrazinyl group but shares the fluorine substitution.
2-Hydrazinyl-1H-benzo[d]imidazole: Lacks the fluorine substitution but contains the hydrazinyl group.
5-Fluoro-2-methyl-1H-benzo[d]imidazole: Contains a methyl group instead of the hydrazinyl group.
Uniqueness
5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole is unique due to the presence of both the fluorine and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Biological Activity
5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.
Chemical Structure and Properties
This compound contains both a fluorine atom and a hydrazinyl group, which contribute to its chemical reactivity and biological interactions. The presence of these functional groups enhances its ability to form hydrogen bonds with biological macromolecules, potentially influencing various biochemical pathways.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby blocking their activity. This has implications for therapeutic applications in conditions where enzyme activity is dysregulated.
- Interaction with DNA and Proteins : It may also interact with DNA and proteins, leading to alterations in cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various benzimidazole derivatives found that compounds similar to this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Streptococcus faecalis. The minimal inhibitory concentration (MIC) values reported were as low as 4 μg/mL against resistant strains, suggesting strong potential for clinical applications in treating infections .
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays demonstrated that derivatives of benzimidazole, including this compound, exhibited antiproliferative effects against various cancer cell lines. For instance, one study reported that certain derivatives showed significant inhibition of the MDA-MB-231 breast cancer cell line with IC50 values indicating effective cytotoxicity .
Table 1: Summary of Antimicrobial and Anticancer Activities
Activity Type | Target Organisms/Cell Lines | MIC/IC50 Values | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 4 μg/mL | |
Antibacterial | Streptococcus faecalis | 8 μg/mL | |
Anticancer | MDA-MB-231 (breast cancer) | IC50 < 10 μM |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various contexts. For instance, studies have indicated that similar compounds can inhibit urease activity effectively, which is crucial in treating conditions like urea-splitting infections. The IC50 values for some benzimidazole derivatives ranged from 3.06 to 4.40 µM, demonstrating their potency compared to standard inhibitors .
Case Studies
- Anticancer Study : A recent study synthesized several benzimidazole derivatives, including those related to this compound. These compounds were evaluated for their antiproliferative effects against multiple cancer cell lines. The results indicated that certain derivatives had promising anticancer activity with IC50 values significantly lower than standard chemotherapeutics .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of benzimidazole derivatives against resistant bacterial strains. The findings revealed that some derivatives, including those structurally related to this compound, exhibited enhanced efficacy against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
(6-fluoro-1H-benzimidazol-2-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN4/c8-4-1-2-5-6(3-4)11-7(10-5)12-9/h1-3H,9H2,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTDUSUCZADNFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.